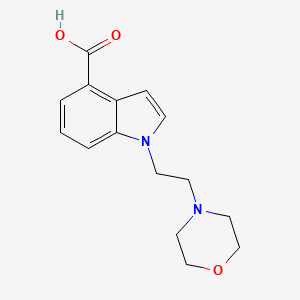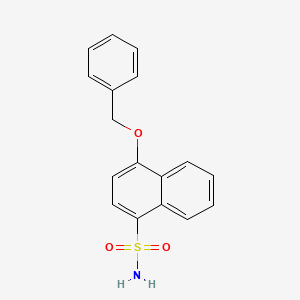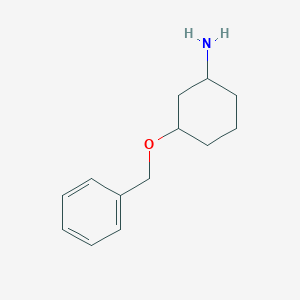amino}benzaldehyde CAS No. 28031-47-2](/img/structure/B13869230.png)
4-{[2-(Dimethylamino)ethyl](methyl)amino}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde is an organic compound that contains both amine and aldehyde functional groups. This compound is known for its applications in various chemical reactions and its use in scientific research. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylaminoethyl-methylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde typically involves the reaction of benzaldehyde with dimethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The reaction can be represented as follows:
Benzaldehyde+Dimethylaminoethylamine→4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde
Industrial Production Methods
In an industrial setting, the production of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups.
Major Products Formed
Oxidation: Formation of 4-[2-(dimethylamino)ethyl-methylamino]benzoic acid.
Reduction: Formation of 4-[2-(dimethylamino)ethyl-methylamino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)benzaldehyde: A simpler derivative with only one dimethylamino group.
4-(methylamino)benzaldehyde: Contains a methylamino group instead of a dimethylaminoethyl-methylamino group.
4-(ethylamino)benzaldehyde: Contains an ethylamino group.
Uniqueness
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde is unique due to the presence of both dimethylaminoethyl and methylamino groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
28031-47-2 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde |
InChI |
InChI=1S/C12H18N2O/c1-13(2)8-9-14(3)12-6-4-11(10-15)5-7-12/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
WXTZDDQWRDDXCF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)








![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)
![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)

